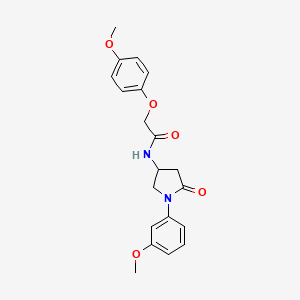

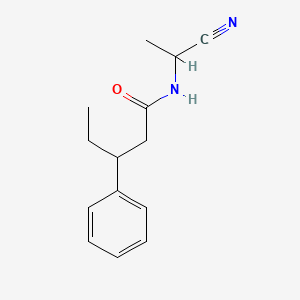

N-(1-Cyanoethyl)-3-phenylpentanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(1-Cyanoethyl)formamide” is a chemical compound with the molecular formula C4H6N2O . Its average mass is 98.103 Da and its monoisotopic mass is 98.048012 Da .

Molecular Structure Analysis

The molecular structure of “N-(1-Cyanoethyl)formamide” is based on structures generated from information available in ECHA’s databases .

Chemical Reactions Analysis

The reactions of H-phosphonate esters, which are similar to “N-(1-Cyanoethyl)-3-phenylpentanamide”, may involve heterolytic breaking of the P–H bond, which is instrumental for the formation of P–C, P–B, P–Cl, P–Br, P–I, P–metal bonds, etc .

Physical And Chemical Properties Analysis

“N-(1-Cyanoethyl)formamide” has a boiling point of 115-130 °C (Press: 0.2 Torr), a density of 1.038±0.06 g/cm3 (Predicted), a vapor pressure of 2.3-14Pa at 25-50℃, and a pKa of 13.59±0.23 (Predicted) .

Scientific Research Applications

- Application : A tri-layer architecture was developed to enhance the peeling strength of copper (Cu) plating layers. The process involves coating corona-treated polyethylene terephthalate (PET) with epoxy resin, which serves as the base layer for Cu nanowires (NWs) rooting. The high aspect ratio of Cu NWs allows their ends to be exposed on the surface, forming 3D Cu NWs catalytic arrays. These arrays facilitate Cu electroless plating, resulting in improved adhesion (5B) compared to traditional Cu metal sheets catalysts .

- Application : N-(1-Cyanoethyl)-3-phenylpentanamide derivatives can be used in the synthesis of ILs. These ILs find applications in chemistry, gas handling, and other fields due to their low vapor pressure, non-flammability, and thermal stability .

- Application : Longer N-cyanoalkyl substituents improve thermal stability, while shorter ones decrease it. This property can be harnessed in various materials and processes .

Electroless Plating Catalyst

Ionic Liquids (ILs) Synthesis

Thermal Stability Enhancer

Safety and Hazards

properties

IUPAC Name |

N-(1-cyanoethyl)-3-phenylpentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c1-3-12(13-7-5-4-6-8-13)9-14(17)16-11(2)10-15/h4-8,11-12H,3,9H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQMFBAGMVXIFQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)NC(C)C#N)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-Cyanoethyl)-3-phenylpentanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(1,1-Difluoroethyl)cyclopropyl]methanol](/img/structure/B2470606.png)

![1-((4-fluorophenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-4-carboxamide](/img/structure/B2470609.png)

![3-[[(2,3-dimethylanilino)-sulfanylidenemethyl]amino]-1H-indole-2-carboxylic acid ethyl ester](/img/structure/B2470612.png)

![N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-2-oxo-1,2-dihydroquinoline-4-carboxamide](/img/structure/B2470618.png)

![1-{[1,5-dimethyl-4-(pyrrolidin-1-ylsulfonyl)-1H-pyrrol-2-yl]carbonyl}-1H-imidazole](/img/structure/B2470619.png)

![(3,4-Dimethylphenyl){2-[(2-methoxyethyl)amino]pteridin-4-yl}amine](/img/structure/B2470625.png)